molecular formula C21H30O3 B1221584 (+/-)-11-Hydroxy-Delta9-THC solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material CAS No. 26108-40-7

(+/-)-11-Hydroxy-Delta9-THC solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material

Cat. No.: B1221584
CAS No.: 26108-40-7
M. Wt: 330.5 g/mol
InChI Key: YCBKSSAWEUDACY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Hydroxy-Δ9-tetrahydrocannabinol, commonly referred to as (+/-)-11-Hydroxy-Delta9-THC solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material, is the main active metabolite of tetrahydrocannabinol (THC). It is formed in the body after Δ9-THC is consumed. This compound is known for its potent psychoactive effects, which are often more intense than those of its precursor, Δ9-THC .

Scientific Research Applications

(+/-)-11-Hydroxy-Delta9-THC solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material has several scientific research applications, particularly in the fields of pharmacology and toxicology. It is studied for its potent psychoactive effects and its potential therapeutic benefits. Research has shown that this compound has a higher affinity for cannabinoid receptors in the brain compared to Δ9-THC, making it a subject of interest for understanding the effects of cannabis consumption . Additionally, its potential therapeutic applications include the management of chronic pain, nausea, and muscle spasticity .

Preparation Methods

(+/-)-11-Hydroxy-Delta9-THC solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material is primarily formed in the human body through the metabolism of Δ9-THC. When Δ9-THC is ingested, it is metabolized by the liver enzymes, particularly cytochrome P450 enzymes such as CYP2C9 and CYP3A4, into this compound Industrial production methods for (+/-)-11-Hydroxy-Delta9-THC solution, 1

Chemical Reactions Analysis

(+/-)-11-Hydroxy-Delta9-THC solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material undergoes several chemical reactions, primarily involving oxidation and reduction. The compound is formed through the hydroxylation of Δ9-THC, which is an oxidation reaction. Further oxidation of this compound leads to the formation of 11-nor-9-carboxy-THC (THC-COOH), an inactive metabolite . Common reagents and conditions for these reactions include liver enzymes and the presence of oxygen.

Mechanism of Action

(+/-)-11-Hydroxy-Delta9-THC solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material exerts its effects by binding to cannabinoid receptors, particularly the CB1 receptor, in the brain. It acts as a partial agonist at these receptors, with a significantly higher binding affinity compared to Δ9-THC . This higher affinity results in more intense psychoactive effects. The compound also inhibits the production of cyclic adenosine monophosphate (cAMP) in the brain, which contributes to its psychoactive properties .

Comparison with Similar Compounds

(+/-)-11-Hydroxy-Delta9-THC solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material is similar to other metabolites of THC, such as 11-nor-9-carboxy-THC (THC-COOH) and 11-Hydroxy-hexahydrocannabinol (11-OH-HHC). it is unique in its potency and psychoactive effects. While THC-COOH is an inactive metabolite, this compound is highly potent and contributes significantly to the overall effects of THC consumption . Other similar compounds include 11-Hydroxy-Delta-8-THC and 7-Hydroxycannabidiol .

Properties

IUPAC Name

9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-4-5-6-7-14-11-18(23)20-16-10-15(13-22)8-9-17(16)21(2,3)24-19(20)12-14/h10-12,16-17,22-23H,4-9,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBKSSAWEUDACY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20948995
Record name 6a,7,8,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20948995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26108-40-7
Record name 11-Hydroxy-delta(9)-tetrahydrocannabinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026108407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6a,7,8,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20948995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+/-)-11-Hydroxy-Delta9-THC solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material
Reactant of Route 2
(+/-)-11-Hydroxy-Delta9-THC solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material
Reactant of Route 3
(+/-)-11-Hydroxy-Delta9-THC solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material
Reactant of Route 4
(+/-)-11-Hydroxy-Delta9-THC solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material
Reactant of Route 5
(+/-)-11-Hydroxy-Delta9-THC solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material
Reactant of Route 6
(+/-)-11-Hydroxy-Delta9-THC solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.